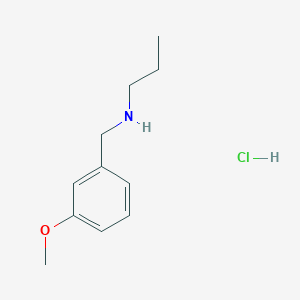

N-(3-Methoxybenzyl)-1-propanamine hydrochloride

Description

N-(3-Methoxybenzyl)-1-propanamine hydrochloride is a secondary amine salt characterized by a 3-methoxybenzyl group attached to the nitrogen of a 1-propanamine backbone, with a hydrochloride counterion. This compound is likely synthesized via alkylation of 1-propanamine with 3-methoxybenzyl chloride, followed by HCl salt formation, a method analogous to related benzylamine derivatives .

Properties

IUPAC Name |

N-[(3-methoxyphenyl)methyl]propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-3-7-12-9-10-5-4-6-11(8-10)13-2;/h4-6,8,12H,3,7,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTNIJWRWLWVUFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC(=CC=C1)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048948-07-7 | |

| Record name | Benzenemethanamine, 3-methoxy-N-propyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1048948-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methoxybenzyl)-1-propanamine hydrochloride typically involves the reductive amination of 3-methoxybenzaldehyde with 1-propanamine. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). The reaction conditions usually involve a solvent like methanol or ethanol and a mild acidic environment to facilitate the formation of the imine intermediate, which is then reduced to the amine.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.

Reduction: The compound can be reduced further to form secondary or tertiary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted benzylamines.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : The compound serves as an important building block for synthesizing more complex organic molecules. Its reactive functional groups facilitate various chemical reactions, including substitution and reduction reactions.

- Reagent in Chemical Reactions : It is utilized in multiple synthetic pathways, enabling the development of pharmaceuticals and agrochemicals .

| Application | Description |

|---|---|

| Organic Synthesis | Used as a precursor for complex organic molecules. |

| Chemical Reactions | Acts as a reagent in various synthetic pathways. |

Biology

- Biological Activity : Research indicates that N-(3-Methoxybenzyl)-1-propanamine hydrochloride may exhibit antimicrobial and anti-inflammatory properties, making it a candidate for further biological studies .

- Enzyme Inhibition Studies : The compound has been investigated for its ability to inhibit specific enzymes, such as fatty acid amide hydrolase (FAAH), which is involved in the endocannabinoid system. This inhibition could have implications for pain management and inflammation control.

| Biological Activity | Potential Effects |

|---|---|

| Antimicrobial | Inhibits growth of certain bacteria and fungi. |

| Anti-inflammatory | May reduce inflammation through enzyme inhibition. |

Medicine

- Therapeutic Potential : Ongoing research is exploring the potential of this compound as a therapeutic agent for various medical conditions, including pain relief and inflammation reduction .

- Drug Development : The compound's unique structure allows it to be a precursor in synthesizing novel pharmaceutical agents, potentially leading to new treatments for diseases.

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial effects of this compound against several bacterial strains. Results showed significant inhibition of bacterial growth, indicating its potential use as an antimicrobial agent.

Case Study 2: Enzyme Inhibition

Research on the compound's effect on FAAH demonstrated that it effectively inhibited enzyme activity in vitro. This finding suggests that it could be developed into a therapeutic agent targeting pain pathways associated with endocannabinoid signaling.

Mechanism of Action

The mechanism of action of N-(3-Methoxybenzyl)-1-propanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares N-(3-Methoxybenzyl)-1-propanamine hydrochloride with structurally related compounds:

*Estimated based on analogs.

Key Findings

Substituent Effects: Methoxy vs. Ethoxy: The ethoxy analog () has higher LogP (3.02 vs. ~2.8), suggesting increased lipophilicity due to the longer alkyl chain. This may enhance membrane permeability but reduce solubility . Meta vs. Halogen vs. Alkoxy: Chlorine () and bromine () substituents increase molecular weight and steric bulk, which may affect metabolic stability or target engagement .

Amine Chain Variations :

- Secondary amines like N-(4-Chlorobenzyl)-1-phenyl-2-propanamine HCl () exhibit increased steric hindrance and altered basicity compared to primary amines, impacting pharmacokinetics .

- Tertiary amines (e.g., 3-chloro-N,N-dimethylpropane-1-amine HCl in ) show reduced nucleophilicity and higher LogP, affecting bioavailability .

The simplicity of propylamine HCl () highlights the role of the benzyl group in enhancing target specificity and potency .

Biological Activity

N-(3-Methoxybenzyl)-1-propanamine hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activity and interactions with various biological targets. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and comparisons with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₈ClNO

- Molecular Weight : 229.75 g/mol

- Functional Groups : Contains a methoxy group attached to a benzyl moiety, contributing to its unique properties.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for specific enzymes and receptors. It can modulate the activity of these targets, influencing various physiological processes. The exact molecular pathways involved depend on the context of its application, which may include:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes, impacting metabolic pathways.

- Receptor Binding : It has the potential to bind to neurotransmitter receptors, which could affect neuronal signaling and behavior.

Potential Therapeutic Applications

Research indicates that this compound may have several therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects on cancer cell lines, making this compound a candidate for further investigation in oncology.

- Neuropharmacological Effects : Given its structural similarity to known psychoactive substances, it may influence monoaminergic systems in the brain .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies highlight how modifications to the chemical structure influence biological activity. For instance:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₁₁H₁₈ClNO | Methoxy group enhances receptor affinity |

| N-(3-Hydroxybenzyl)-1-propanamine hydrochloride | C₁₂H₁₉ClNO | Hydroxyl group may improve solubility |

| N-(4-Ethoxybenzyl)-1-propanamine hydrochloride | C₁₂H₂₀ClNO | Para substitution alters biological properties |

These comparisons illustrate how slight changes in functional groups can significantly affect the compound's pharmacological profile.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Cytotoxicity Studies : In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent .

- Neurotoxicity Evaluation : Research comparing its effects with other psychoactive compounds revealed differences in neurotoxic profiles, indicating that while it may interact with similar pathways, its impact can vary significantly .

- Pharmacokinetic Studies : Initial pharmacokinetic evaluations suggest favorable absorption and distribution characteristics, which are crucial for therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-Methoxybenzyl)-1-propanamine hydrochloride, and what reaction conditions are critical for reproducibility?

- Methodological Answer : The synthesis typically involves alkylation of 3-methoxybenzylamine with 1-chloropropane under basic conditions (e.g., K₂CO₃ or NaOH) to neutralize HCl byproducts . Reaction optimization includes controlling temperature (40–60°C), solvent selection (e.g., acetonitrile or THF), and stoichiometric ratios (1:1.2 amine:alkylating agent). Post-reaction purification via recrystallization or column chromatography is essential to achieve >95% purity, as demonstrated in structurally analogous compounds .

Q. How can researchers validate the structural identity and purity of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Key signals include methoxy protons (δ ~3.8 ppm), benzyl aromatic protons (δ 6.7–7.3 ppm), and propylamine chain resonances (δ 1.2–2.8 ppm) .

- Mass Spectrometry (MS) : Expected [M+H]⁺ for C₁₁H₁₈ClNO is 240.1 (calculated using isotopic patterns).

- Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

- Methodological Answer :

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .

- Solvent-Free Conditions : Explore microwave-assisted synthesis to reduce reaction time and solvent use .

- Process Monitoring : Use in-situ FTIR or HPLC to track reaction progress and adjust parameters dynamically .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?

- Methodological Answer :

- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK-293, SH-SY5Y) to confirm receptor binding specificity, as seen in 5-HT₂A receptor studies of analogous arylalkylamines .

- Metabolic Stability Testing : Assess hepatic microsomal stability to rule out false positives from metabolite interference .

- Computational Docking : Use molecular dynamics simulations to validate ligand-receptor interactions and explain divergent activity .

Q. How can researchers address challenges in quantifying trace impurities during analytical method development?

- Methodological Answer :

- HPLC-MS/MS : Employ a C18 column (3.5 µm, 150 mm) with gradient elution (0.1% formic acid in water/acetonitrile) to separate and identify impurities at <0.1% levels .

- Forced Degradation Studies : Expose the compound to heat, light, and humidity to identify degradation products and validate stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.